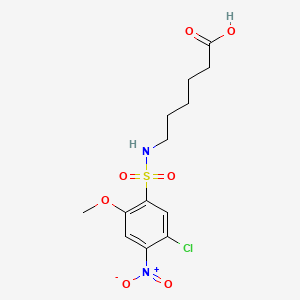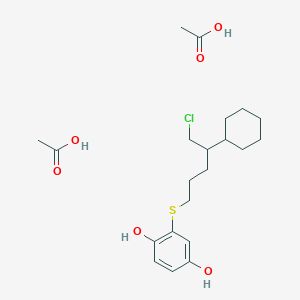
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile is a chemical compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a nitro group, a nitrile group, and a cyclododecane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile can be achieved through various synthetic routes
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrile derivatives.
Applications De Recherche Scientifique
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecane: A saturated hydrocarbon with a similar ring structure but lacking functional groups.
1-Cyanocyclododecane: Contains a nitrile group but lacks the nitro group.
2-Nitropropane: Contains a nitro group but lacks the cyclododecane ring.
Uniqueness
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile is unique due to the presence of both nitro and nitrile groups on a cyclododecane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87740-92-9 |
|---|---|
Formule moléculaire |
C16H28N2O2 |
Poids moléculaire |
280.41 g/mol |
Nom IUPAC |
1-(2-nitropropan-2-yl)cyclododecane-1-carbonitrile |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,18(19)20)16(14-17)12-10-8-6-4-3-5-7-9-11-13-16/h3-13H2,1-2H3 |
Clé InChI |
BXPNUWAHOVXVDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1(CCCCCCCCCCC1)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


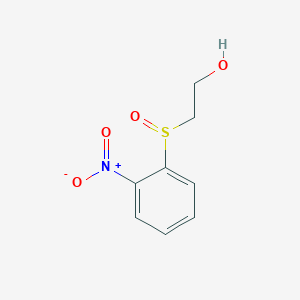

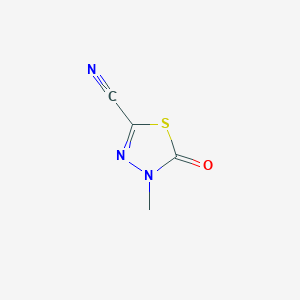
![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)

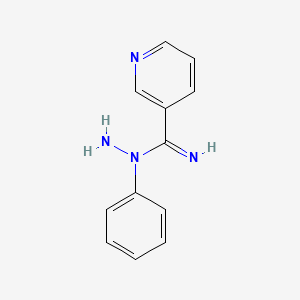
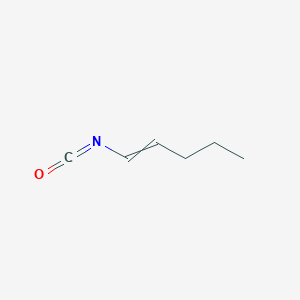

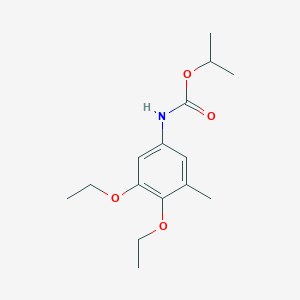


![4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline](/img/structure/B14401685.png)
